molecular formula C19H19ClN6O2 B2691691 N-(3-chlorophenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide CAS No. 1235108-92-5

N-(3-chlorophenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide

Cat. No. B2691691
M. Wt: 398.85
InChI Key: DDRCQQURTGXLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

One study examines the molecular interactions of a structurally related antagonist, "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1), with the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. This study provides insights into the binding interactions between the compound and CB1 receptor, suggesting that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. It also proposes that specific substituents might contribute to conferring antagonist activity or inverse agonist activity, depending on the interaction with the receptor (Shim et al., 2002).

Synthesis and Characterization Studies

Another relevant study involves the synthesis and characterization of "5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one," a compound with a similar structure. This research detailed the compound's synthesis, IR, 1H NMR, 13C NMR, elemental analyses, and single-crystal X-ray diffraction. The findings support the structural properties of the synthesized compound and demonstrate an extensive two-dimensional network of hydrogen bonds and π…π interactions for crystal stabilization, highlighting the methodological approach to synthesizing and analyzing compounds with complex structures (Şahin et al., 2012).

Antimicrobial Activity Studies

Furthermore, research on the synthesis and in vitro antimicrobial evaluation of new piperazine and triazolo-pyrazine derivatives, including structural analyses and antimicrobial activity screening against various bacterial and fungal strains, showcases the potential application of similar compounds in developing antimicrobial agents. This study underlines the importance of molecular docking studies in identifying promising candidates for further antimicrobial development (Patil et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-13-22-18(24-28-13)14-5-6-17(21-12-14)25-7-9-26(10-8-25)19(27)23-16-4-2-3-15(20)11-16/h2-6,11-12H,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCQQURTGXLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide

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